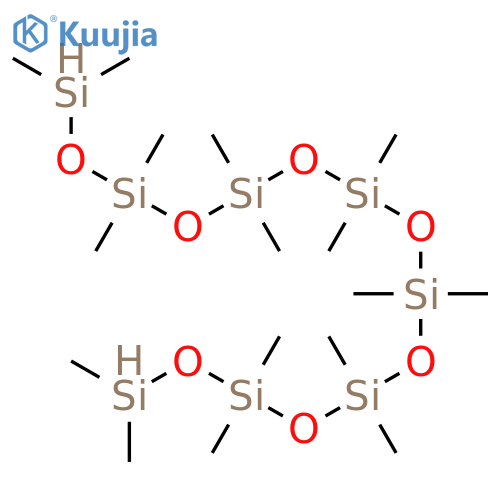Cas no 19095-24-0 (1,15-Dihydrohexadecamethyloctasiloxane)

19095-24-0 structure
商品名:1,15-Dihydrohexadecamethyloctasiloxane
CAS番号:19095-24-0
MF:C16H48O7Si8
メガワット:577.232132911682
MDL:MFCD28901346
CID:98396
PubChem ID:6329087
1,15-Dihydrohexadecamethyloctasiloxane 化学的及び物理的性質
名前と識別子
-
- Octasiloxane,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl-
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
- hexadecamethyloctasiloxane
- 1,15-Dihydrogenhexadecamethyloctasiloxane
- 1,15-Dihydrohexadecamethyloctasiloxane
- 1H,15H-hexadecamethyloctasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasilo
- DTXSID301017172
- AMY42191
- CS-0199015
- 2,4,4,6,6,8,8,10,10,12,12,14,14,16-tetradecamethyl-3,5,7,9,11,13,15-heptaoxa-2,4,6,8,10,12,14,16-octasilaheptadecane
- SCHEMBL9004501
- A880393
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl octasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane #
- QXHIBROWKKWYFM-UHFFFAOYSA-N
- Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl-
- AS-49444
- 19095-24-0
- MFCD28901346
-
- MDL: MFCD28901346
- インチ: InChI=1S/C16H50O7Si8/c1-24(2)17-26(5,6)19-28(9,10)21-30(13,14)23-31(15,16)22-29(11,12)20-27(7,8)18-25(3)4/h24-25H,1-16H3
- InChIKey: QXHIBROWKKWYFM-UHFFFAOYSA-N
- ほほえんだ: C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C
計算された属性
- せいみつぶんしりょう: 578.171
- どういたいしつりょう: 576.15541614g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 14
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 387.5±25.0 °C at 760 mmHg
- フラッシュポイント: 188.1±23.2 °C
- PSA: 64.61
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1,15-Dihydrohexadecamethyloctasiloxane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
1,15-Dihydrohexadecamethyloctasiloxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM343063-1g |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 95%+ | 1g |
$422 | 2022-06-12 | |
| abcr | AB368705-5 g |
1H,15H-Hexadecamethyloctasiloxane, 95%; . |
19095-24-0 | 95% | 5 g |
€227.90 | 2023-07-19 | |
| TRC | D190957-500mg |
1,15-Dihydrohexadecamethyloctasiloxane |
19095-24-0 | 500mg |
$104.00 | 2023-05-18 | ||
| 1PlusChem | 1P002FE1-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 98% | 1g |
$27.00 | 2024-06-17 | |
| Ambeed | A954525-250mg |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 98% | 250mg |
$14.0 | 2024-07-28 | |
| Ambeed | A954525-1g |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 98% | 1g |
$33.0 | 2024-07-28 | |
| Aaron | AR002FMD-5g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 5g |
$122.00 | 2025-01-21 | |
| Aaron | AR002FMD-250mg |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 250mg |
$11.00 | 2025-01-21 | |
| Aaron | AR002FMD-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 1g |
$34.00 | 2025-01-21 | |
| eNovation Chemicals LLC | D953117-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 96% | 1g |
$80 | 2024-06-07 |
1,15-Dihydrohexadecamethyloctasiloxane 関連文献
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
19095-24-0 (1,15-Dihydrohexadecamethyloctasiloxane) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
